molecular formula C9H6NNaO B12352445 sodium (Z)-2-cyano-2-phenylethenolate

sodium (Z)-2-cyano-2-phenylethenolate

Cat. No.: B12352445
M. Wt: 167.14 g/mol
InChI Key: YNXHBKKAYQSMIY-BXTVWIJMSA-M
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Description

Sodium (Z)-2-cyano-2-phenylethenolate is an organic compound that features a cyano group and a phenyl group attached to an ethenolate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium (Z)-2-cyano-2-phenylethenolate typically involves the reaction of benzaldehyde with sodium cyanide in the presence of a base. The reaction proceeds through a nucleophilic addition mechanism, where the cyanide ion attacks the carbonyl carbon of benzaldehyde, followed by deprotonation to form the ethenolate anion.

Industrial Production Methods: Industrial production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction is typically carried out in an aqueous or organic solvent, and the product is isolated through filtration and recrystallization.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction of this compound can lead to the formation of amines or other reduced products.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the cyano group or the phenyl group can be replaced by other substituents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: Products may include benzaldehyde derivatives or carboxylic acids.

    Reduction: Products may include benzylamines or other amine derivatives.

    Substitution: Products may include substituted phenyl or cyano derivatives.

Scientific Research Applications

Sodium (Z)-2-cyano-2-phenylethenolate has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound can be used in biochemical assays to study enzyme activities and metabolic pathways.

    Industry: Used in the production of polymers and other materials with specific properties.

Mechanism of Action

The mechanism by which sodium (Z)-2-cyano-2-phenylethenolate exerts its effects involves its ability to act as a nucleophile or electrophile in chemical reactions. The cyano group can participate in nucleophilic addition reactions, while the phenyl group can stabilize reaction intermediates through resonance. The compound can interact with various molecular targets, including enzymes and receptors, influencing biochemical pathways.

Comparison with Similar Compounds

  • Sodium (Z)-2-cyano-2-phenylethanoate
  • Sodium (Z)-2-cyano-2-phenylpropanoate
  • Sodium (Z)-2-cyano-2-phenylbutanoate

Comparison: Sodium (Z)-2-cyano-2-phenylethenolate is unique due to its specific ethenolate structure, which imparts distinct reactivity compared to its ethanoate, propanoate, and butanoate analogs. The presence of the ethenolate moiety allows for unique interactions in chemical reactions, making it a valuable compound in organic synthesis and materials science.

Properties

Molecular Formula

C9H6NNaO

Molecular Weight

167.14 g/mol

IUPAC Name

sodium;(Z)-2-cyano-2-phenylethenolate

InChI

InChI=1S/C9H7NO.Na/c10-6-9(7-11)8-4-2-1-3-5-8;/h1-5,7,11H;/q;+1/p-1/b9-7+;

InChI Key

YNXHBKKAYQSMIY-BXTVWIJMSA-M

Isomeric SMILES

C1=CC=C(C=C1)/C(=C/[O-])/C#N.[Na+]

Canonical SMILES

C1=CC=C(C=C1)C(=C[O-])C#N.[Na+]

Origin of Product

United States

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